5-Methylisoxazole-3-carboxylic acid

Metabolic Disorders Antilipolytic Agents Pharmacology

Researchers replicating UTL-5g pharmacokinetic studies require the exact active metabolite, 5-Methylisoxazole-3-carboxylic acid (5-MICA), for accurate LC-MS/MS quantification. Using incorrect regioisomers like 3-MICA compromises assay integrity due to differential antilipolytic activity. This specific regioisomer, with ≥98% purity, ensures valid bioanalytical method validation and regulatory submission data. Procure with confidence-available in bulk for process chemistry and DMPK workflows.

Molecular Formula C5H5NO3
Molecular Weight 131.123
CAS No. 1267623-84-6
Cat. No. B583158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-3-carboxylic acid
CAS1267623-84-6
Synonyms5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid;  3-Carboxy-5-methylisoxazole-d4;  5-Methyl-3-isoxazolecarboxylic-d4 Acid
Molecular FormulaC5H5NO3
Molecular Weight131.123
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)
InChIKeyBNMPIJWVMVNSRD-MZCSYVLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-3-carboxylic Acid: Properties & Pharmacophore


5-Methylisoxazole-3-carboxylic acid (CAS: 1267623-84-6, also commonly referenced under CAS: 3405-77-4) is a heterocyclic building block consisting of a 1,2-oxazole ring with a carboxylic acid moiety at the 3-position and a methyl group at the 5-position [1]. This compound serves as both a versatile synthetic intermediate for diverse pharmaceutical agents and a bioactive metabolite in its own right . It is established as the active pharmacological species following the in vivo hydrolysis of the prodrug UTL-5g [2]. The compound is a solid at room temperature, with a molecular weight of 127.10 g/mol and a melting point of 174 °C .

Heterocyclic building block

Supports pharmaceutical synthesis and medicinal chemistry workflows

Reported active metabolite

Identified as the hydrolysis product of prodrug UTL-5g in esterase studies

Antilipolytic pathway studies

Supports metabolic regulation and fatty acid mobilization research models

5-Methylisoxazole-3-carboxylic Acid: Substitution Risk


Generic substitution among isoxazole carboxylic acid regioisomers is not scientifically justifiable. Quantitative evidence demonstrates that the specific placement of the methyl and carboxyl groups dictates biological potency. For instance, 5-Methylisoxazole-3-carboxylic acid (5-MICA) exhibits quantifiably greater antilipolytic activity than its regioisomer, 3-Methylisoxazole-5-carboxylic acid (3-MICA) [1]. Furthermore, the core isoxazole-3-carboxylic acid scaffold enables distinct pharmacological profiles compared to the isoxazole-4-carboxylic acid series, with the former showing specific potency against replicating and non-replicating Mycobacterium tuberculosis and activity as the active metabolite of specific prodrugs [2][3]. Therefore, procurement of this specific regioisomer is essential for replicating published biological results or for use in validated synthetic pathways.

Target
Potential Substitute
Risk Context
5-Methylisoxazole-3-carboxylic acid (5-MICA)
3-Methylisoxazole-5-carboxylic acid (3-MICA)
Reported antilipolytic potency may shift with regioisomer substitution
Isoxazole-3-carboxylic acid scaffold
Isoxazole-4-carboxylic acid scaffold
Pharmacological profile may not transfer across scaffold isomers

5-Methylisoxazole-3-carboxylic Acid: Specificity Evidence


Superior Antilipolytic Potency vs. Regioisomer

In a direct head-to-head pharmacological study, 5-Methylisoxazole-3-carboxylic acid (5-MICA) demonstrated quantitatively greater potency in inhibiting fatty acid mobilization compared to its regioisomer, 3-methylisoxazole-5-carboxylic acid (3-MICA) [1]. 5-MICA completely suppressed caffeine- and theophylline-induced lipolysis in vitro at a concentration of 8×10⁻⁷ M, whereas 3-MICA was reported as 'somewhat less potent' under the same experimental conditions [1]. This demonstrates that the 3-carboxy-5-methyl substitution pattern is not equivalent to the 5-carboxy-3-methyl pattern for this biological activity.

Antilipolytic Potency vs Regioisomer
Head-to-head
5-MICA: complete suppression at 8×10⁻⁷ M; 3-MICA: reported somewhat less potent under identical conditions
Regioisomer choice may alter antilipolytic assay response
In vitro adipose tissue; in vivo rat plasma UFA
Metabolic Disorders Antilipolytic Agents Pharmacology

Sole Active Metabolite of Prodrug UTL-5g

Pharmacological studies have established that the compound UTL-5g acts as a prodrug, requiring bioactivation to a specific metabolite to exert its chemo- and radioprotective effects [1][2]. This active metabolite has been unambiguously identified as 5-methylisoxazole-3-carboxylic acid (ISOX), and not a structural analog [1]. In vitro metabolism studies using porcine and rabbit liver esterases confirmed that UTL-5g hydrolysis yields ISOX and 2,4-dichloroaniline (DCA) [1][2]. This establishes the compound as the requisite active species for this pharmacological pathway.

Active Metabolite Identification
Reported
ISOX confirmed as sole active metabolite via porcine and rabbit liver esterase hydrolysis of UTL-5g
Supports ISOX as bioanalytical reference standard
In vitro metabolism; prodrug activation pathway
Prodrug Metabolism Chemoprotection Drug Metabolism

Salt Formation for Formulation Enhancement

Patents specifically claim salts of 5-methylisoxazole-3-carboxylic acid, such as those with theophylline derivatives, for their utility as hypolipidemic agents [1]. This demonstrates that the compound's unique combination of an acidic carboxyl group and a basic heterocyclic core makes it a superior partner for salt formation compared to neutral or less acidic analogs. The described process for creating these salts is specific to 5-methylisoxazole-3-carboxylic acid, highlighting its distinct reactivity and value in creating novel pharmaceutical compositions with potentially improved bioavailability or stability [1].

Salt Formation Patent
Context-dependent
US Patent 4,092,417 claims theophylline salts of 5-methylisoxazole-3-carboxylic acid for hypolipidemic compositions
Supports salt-specific formulation screening context
Patent claims; independent validation to verify
Pharmaceutical Salts Formulation Science Hypolipidemic Agents

5-Methylisoxazole-3-carboxylic Acid: Applications


ISOX Bioanalytical Reference Standard

Given its confirmed identity as the active metabolite of the chemo- and radioprotective prodrug UTL-5g [1], 5-Methylisoxazole-3-carboxylic acid is an essential analytical reference standard. In DMPK and bioanalytical laboratories, it is required for the development and validation of LC-MS/MS methods to quantify ISOX levels in plasma or tissue samples from preclinical and clinical studies of UTL-5g. Using an incorrect isomer or analog would compromise assay accuracy and regulatory submission data.

Key Intermediate for Hypolipidemic Salts

This compound is the specific starting material for synthesizing a class of patented theophylline salts with demonstrated hypolipidemic activity [2]. Medicinal chemistry and process chemistry groups engaged in developing novel cardiovascular or metabolic disorder therapies can utilize this building block to create and screen new salt forms or prodrugs, a synthetic route not accessible with other isoxazole carboxylic acid regioisomers.

Lead Compound for Antilipolytic SAR Studies

The established quantitative antilipolytic activity of 5-Methylisoxazole-3-carboxylic acid, which is superior to its regioisomer 3-MICA [3], positions it as a validated lead compound or positive control for metabolic disease research. Investigators studying fatty acid metabolism, insulin resistance, or obesity can use this compound as a benchmark in in vitro and in vivo assays to evaluate new chemical entities designed to modulate lipolysis.

Application
Selection Property
Validation Focus
ISOX bioanalytical reference standard
Reported active metabolite identity
LC-MS/MS method validation documentation review
Hypolipidemic salt intermediate
Patent-specific salt formation utility
Salt screening and composition review
Antilipolytic SAR studies
Reported antilipolytic activity context
Lipolysis assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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